molecular formula C7H14N2 B570379 6-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-82-6

6-Methyl-1,6-diazaspiro[3.4]octane

Cat. No.: B570379
CAS No.: 1158749-82-6
M. Wt: 126.203
InChI Key: SLWQLQJAJSUMNW-UHFFFAOYSA-N
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Description

6-Methyl-1,6-diazaspiro[34]octane is a chemical compound with the molecular formula C7H14N2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 6-Methyl-1,6-diazaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The synthesis can be performed on a multigram scale, making it suitable for industrial production .

Chemical Reactions Analysis

6-Methyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the removal of certain functional groups, while oxidation can introduce new functional groups .

Scientific Research Applications

6-Methyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis . Additionally, it has applications in the development of new drugs and therapeutic agents. In the industrial sector, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 6-Methyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to undergo reduction with bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium . This compound can also interact with other molecular targets, depending on its specific application and the conditions under which it is used.

Comparison with Similar Compounds

6-Methyl-1,6-diazaspiro[3.4]octane can be compared with other similar compounds, such as 1-Methyl-1,6-diazaspiro[3.4]octane and 2,6-Diazaspiro[3.4]octane. These compounds share a similar spiro structure but differ in their substituents and specific chemical properties.

Properties

IUPAC Name

7-methyl-1,7-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWQLQJAJSUMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297769
Record name 6-Methyl-1,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-82-6
Record name 6-Methyl-1,6-diazaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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